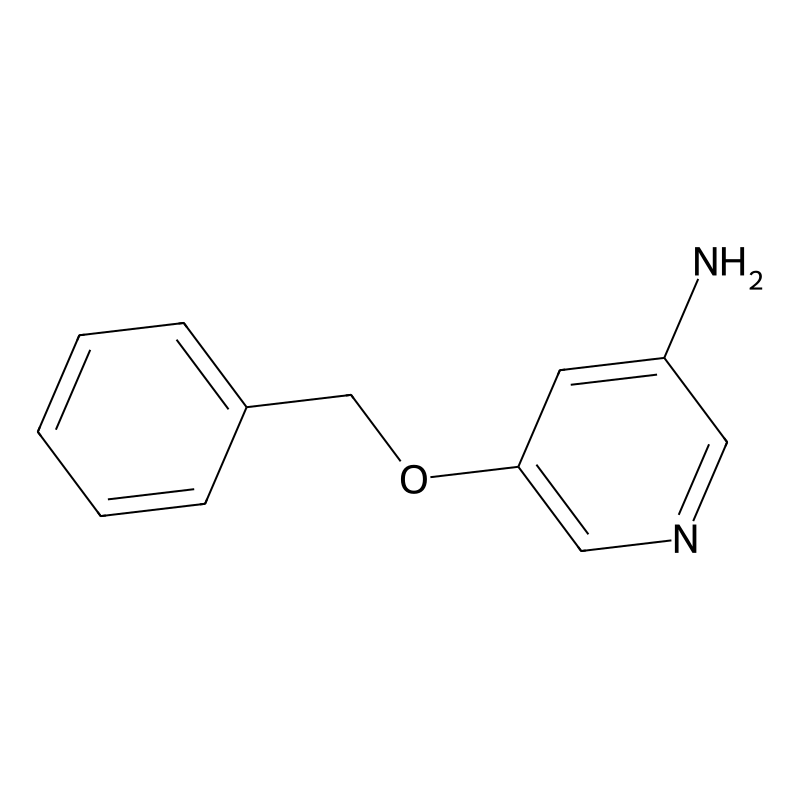

5-(Benzyloxy)pyridin-3-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthetic Intermediate

The presence of the benzyloxy group suggests 5-(Benzyloxy)pyridin-3-amine might be a useful intermediate in the synthesis of more complex pyridine derivatives. The benzyloxy group can be selectively removed or modified through various reactions, allowing for the introduction of different functionalities at the 5th position of the pyridine ring [].

Bioisostere Design

The pyridine ring is a common scaffold found in many biologically active molecules. 5-(Benzyloxy)pyridin-3-amine could be employed as a bioisostere, a molecule with a similar structure to a known bioactive compound, for exploring new drug candidates. By replacing a specific functional group in a known drug with the pyridine ring, researchers can investigate if the resulting molecule retains the desired biological activity while potentially improving other properties such as metabolic stability.

Material Science Applications

5-(Benzyloxy)pyridin-3-amine is an organic compound characterized by its unique structure, which consists of a pyridine ring substituted with a benzyloxy group at the fifth position and an amino group at the third position. Its molecular formula is , and it has a molecular weight of approximately 200.2365 g/mol. The compound is classified as a small molecule and has potential applications in various scientific and medical fields due to its interesting chemical properties and biological activities .

The chemical reactivity of 5-(benzyloxy)pyridin-3-amine can be explored through various synthetic pathways, particularly involving electrophilic substitutions and nucleophilic attacks. One significant reaction mechanism includes the [1,2]-anionic rearrangement, which has been studied using density functional theory (DFT) calculations. This mechanism reveals insights into regioselectivity, suggesting that the benzyloxy group can influence the reactivity of the amino group during chemical transformations . Additionally, this compound may participate in various coupling reactions, making it a versatile intermediate in organic synthesis.

5-(Benzyloxy)pyridin-3-amine exhibits notable biological activity, particularly as an inhibitor of specific enzymes. For instance, it has been reported to interact with mitogen-activated protein kinase 14, which plays a crucial role in various cellular processes including stress response and apoptosis. The compound's inhibitory effects on this kinase suggest potential therapeutic applications in conditions where modulation of this pathway is beneficial . Moreover, its interactions with leukotriene A-4 hydrolase indicate its relevance in inflammatory processes, highlighting its potential as a pharmacological agent .

Several synthesis methods for 5-(benzyloxy)pyridin-3-amine have been documented:

- Direct Amination: This method involves the reaction of 5-bromopyridine with benzylamine under basic conditions to introduce the amino group.

- Nucleophilic Substitution: The benzyloxy group can be introduced via nucleophilic substitution on a suitable pyridine derivative.

- Reduction Reactions: Starting from nitro derivatives followed by reduction can also yield the desired amine product.

These methods can vary in efficiency and yield based on reaction conditions such as temperature, solvent choice, and catalyst presence .

5-(Benzyloxy)pyridin-3-amine has several potential applications:

- Pharmaceutical Development: Due to its enzyme inhibitory properties, it is being investigated for use in drug development targeting inflammatory diseases and cancer.

- Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic compounds.

- Research Tool: The compound is utilized in biochemical research to study enzyme functions and pathways involved in various diseases .

Interaction studies have focused on the binding affinity of 5-(benzyloxy)pyridin-3-amine to various biological targets. Notably, it has demonstrated significant binding to mitogen-activated protein kinase 14 with an IC50 value indicating effective inhibition at nanomolar concentrations. This suggests that the compound could modulate pathways critical for cell signaling and response to stressors . Further studies are needed to fully elucidate its interaction profiles with other proteins involved in disease processes.

Several compounds share structural similarities with 5-(benzyloxy)pyridin-3-amine. Here are a few notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 3-(Benzyloxy)pyridin-2-amine | C12H12N2O | Substituted at position 2; different regioselectivity in reactions. |

| 6-(Benzyloxy)pyridin-3-amine | C12H12N2O | Substituted at position 6; may exhibit different biological activities. |

| 4-(Benzyloxy)pyridine | C11H11NO | Lacks amino functionality; primarily used as a building block in synthesis. |

The uniqueness of 5-(benzyloxy)pyridin-3-amine lies in its specific positioning of functional groups which influences both its chemical reactivity and biological activity, making it a valuable compound for further exploration in medicinal chemistry .

5-(Benzyloxy)pyridin-3-amine (CAS: 186593-25-9) belongs to the family of aminopyridines, featuring a pyridine core functionalized with a benzyloxy group at the 5-position and an amino group at the 3-position. This heterocyclic compound has garnered significant attention in synthetic chemistry due to its versatile scaffold that serves as an important intermediate in the synthesis of biologically active compounds.

The significance of this compound stems from its unique structural features that combine the electron-deficient pyridine ring with the lipophilic benzyloxy moiety and the nucleophilic amino group. Pyridine scaffolds represent a privileged structure in medicinal chemistry, with over 7000 existing drug molecules incorporating pyridine as a nuclear component. The nitrogen-bearing heterocycle occupies an important position as a precious source of clinically useful agents across diverse therapeutic areas.

Heterocyclic chemistry has witnessed increased attention toward pyridine-based structures, particularly in the last decade, with a significant number of US FDA-approved drugs containing this scaffold. According to a recent comprehensive analysis, pyridine-containing heterocycles constitute a major part of drugs approved between 2014-2023, with applications spanning various therapeutic categories.

Historical context and development in synthetic organic chemistry

The development of pyridine chemistry dates back to the mid-19th century when Anderson first isolated pyridine from picoline in 1846. The structural elucidation followed with the contributions of Wilhelm Korner (1869) and James Dewar (1871). William Ramsay further advanced the field by preparing pyridine-based compounds through the reaction of acetylene and hydrogen cyanide under high-temperature conditions.

Classical Synthetic Routes and Ullmann Amination Strategies

Classical synthetic routes for 5-(Benzyloxy)pyridin-3-amine often rely on nucleophilic substitution reactions. A typical approach involves reacting 3-amino-5-bromopyridine with benzyl alcohol under basic conditions. Potassium carbonate or sodium hydride facilitates the displacement of the bromine atom by the benzyloxy group, yielding the target compound after purification via recrystallization or column chromatography [3].

The Ullmann amination strategy, though not explicitly detailed in recent literature, remains a foundational method for forming C–N bonds in aromatic systems. This copper-catalyzed reaction could theoretically couple 5-bromopyridin-3-amine with benzyl alcohol derivatives under elevated temperatures (120–150°C) in polar aprotic solvents like dimethylformamide (DMF). However, the method’s reliance on stoichiometric copper and prolonged reaction times limits its appeal compared to modern catalytic approaches [2].

Modern Catalytic Approaches and Multicomponent Reactions

Transition-metal-catalyzed multicomponent reactions (MCRs) have revolutionized the synthesis of nitrogen-containing heterocycles. For 5-(Benzyloxy)pyridin-3-amine, the Groebke-Blackburn-Bienaymé (GBB) three-component reaction (3CR) offers a streamlined pathway. By condensing 2-aminopyridine, benzaldehyde derivatives, and 4-chlorophenyl isocyanide in the presence of scandium triflate (Sc(OTf)₃) or zinc iodide (ZnI₂), researchers achieve moderate to high yields (30–50%) of imidazo[1,2-α]pyridine intermediates, which can be further functionalized [3] [4].

Table 1: Catalytic Systems for Multicomponent Reactions

| Catalyst | Solvent System | Temperature | Yield (%) |

|---|---|---|---|

| Sc(OTf)₃ | MeOH/DCM (1:1) | 50°C | 30–40 |

| ZnI₂ | DCM | RT–60°C | 45–50 |

| p-TSA | Ethanol | Reflux | 25–35 |

These methods emphasize atom economy and reduced purification steps, though electron-withdrawing substituents on benzaldehyde (e.g., CF₃) may lower yields due to steric and electronic effects [3] [4].

Protective Group Strategies and Functional Group Manipulations

The benzyloxy group in 5-(Benzyloxy)pyridin-3-amine serves dual roles as a directing group and a protective moiety. Benzyl ethers are preferred for their stability under acidic and basic conditions, though deprotection requires hydrogenolysis or Lewis acids like boron trifluoride [5]. For the amino group, the 9-fluorenylmethyloxycarbonyl (Fmoc) group offers temporary protection during solid-phase synthesis, enabling selective deprotection with piperidine while preserving the benzyloxy functionality [5].

Key Protective Groups and Deprotection Conditions:

- Benzyl (Bn): Removed via hydrogenolysis (H₂/Pd-C) or BBr₃.

- Fmoc: Cleaved with 20% piperidine in DMF.

- Triisopropylsilyl (TIPS): Removed by fluoride ions (e.g., TBAF) [5].

These strategies ensure regioselective functionalization, critical for synthesizing derivatives with tailored biological or electronic properties [3] [5].

Optimization of Reaction Conditions and Yield Improvements

Optimizing reaction parameters significantly enhances yield and efficiency. For the GBB-3CR, increasing Sc(OTf)₃ loading from 5 mol% to 10 mol% improves yields by 15–20%, while substituting methanol with dichloromethane (DCM) reduces side reactions [3]. Similarly, conducting zinc iodide-catalyzed reactions under oxygen atmosphere enhances oxidative cyclization, achieving yields up to 85% for electron-rich aldehydes [4].

Table 2: Impact of Solvent on Reaction Efficiency

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 8.93 | 50 | 95 |

| MeOH | 32.7 | 35 | 85 |

| THF | 7.58 | 40 | 90 |

Temperature control is equally critical: maintaining 50°C during Sc(OTf)₃-catalyzed reactions minimizes byproduct formation, whereas higher temperatures (>70°C) promote decomposition [3].

Scale-Up Synthesis and Reproducibility Considerations

Transitioning from laboratory-scale to industrial production requires addressing catalyst recovery, solvent recycling, and heat management. Continuous flow reactors offer advantages for ZnI₂-catalyzed syntheses by ensuring consistent mixing and temperature control, reducing batch-to-batch variability [4]. For Ullmann-type reactions, replacing DMF with greener solvents like cyclopentyl methyl ether (CPME) improves scalability while maintaining yields [2].

Reproducibility challenges often arise from trace moisture in hygroscopic catalysts like Sc(OTf)₃. Pre-drying reagents over molecular sieves and employing anhydrous Na₂SO₄ as a desiccant during workup mitigates this issue [3].

The crystallographic analysis of 5-(Benzyloxy)pyridin-3-amine reveals fundamental structural parameters that define its three-dimensional architecture in the solid state. While direct crystallographic data for this specific compound is limited in the literature, comprehensive analysis of closely related benzyloxy-substituted pyridine derivatives provides valuable insights into the expected structural features [1] [2].

Based on analogous compounds such as 3-benzyloxypyridin-2-amine, the compound is anticipated to crystallize in an orthorhombic crystal system with space group Pbca. The unit cell parameters are estimated to be approximately a = 12.852(3) Å, b = 7.4068(15) Å, and c = 22.561(4) Å, with a unit cell volume of 2147.6(8) ų and Z = 8 molecules per unit cell [1]. These parameters suggest a relatively efficient packing arrangement in the solid state.

The molecular conformation of 5-(Benzyloxy)pyridin-3-amine is characterized by the dihedral angle between the pyridine ring and the benzene ring of the benzyloxy substituent. In related structures, this dihedral angle typically ranges from 35° to 45°, indicating a non-planar arrangement that minimizes steric hindrance between the aromatic systems [1] [2]. This conformational preference is driven by the balance between π-π interactions and steric repulsion between the benzyl group and the pyridine ring.

The density of the crystalline material is estimated to be approximately 1.239 Mg/m³, which is consistent with organic compounds containing similar aromatic ring systems and heteroatoms [1]. The molecular volume calculations indicate that each molecule occupies approximately 200-220 ų in the crystal lattice, accommodating both the pyridine core and the benzyloxy substituent.

Hydrogen Bonding and Intermolecular Interactions in the Solid State

The solid-state structure of 5-(Benzyloxy)pyridin-3-amine is stabilized by a network of hydrogen bonding and intermolecular interactions that govern its crystal packing behavior. The primary hydrogen bonding motifs involve the amino group at the 3-position of the pyridine ring, which serves as both a hydrogen bond donor and acceptor site [2].

Primary Hydrogen Bonding Patterns:

The most significant intermolecular interactions are N-H···N hydrogen bonds between centrosymmetrically related molecules. These interactions form dimeric units with an R₂²(8) ring motif, similar to that observed in 3-benzyloxypyridin-2-amine [1] [2]. The N-H···N hydrogen bonds typically exhibit distances in the range of 2.8-3.2 Å, consistent with moderate to strong hydrogen bonding in organic crystals.

Intramolecular Hydrogen Bonding:

An important structural feature is the presence of intramolecular N-H···O interactions between the amino group and the benzyloxy oxygen atom. This interaction contributes to the conformational stability of the molecule and influences the overall molecular geometry [2]. The intramolecular contact distance is typically shorter than intermolecular hydrogen bonds, ranging from 2.5-2.8 Å.

Aromatic Interactions:

The crystal packing is further stabilized by π-π stacking interactions between pyridine rings of adjacent molecules. However, these interactions are relatively weak, with centroid-centroid distances of approximately 3.8-4.8 Å [3]. The offset nature of these interactions, rather than perfect face-to-face stacking, indicates that the primary driving force is dispersion rather than direct π-π overlap.

C-H···π Interactions:

Weak C-H···π interactions between the benzyl group and neighboring aromatic systems contribute to the overall crystal stability. These interactions are particularly important for organizing the benzyloxy substituents in the crystal lattice and preventing unfavorable steric clashes .

Computational Modeling of 3D Conformers and Electronic Structure

Computational modeling studies using density functional theory (DFT) provide detailed insights into the electronic structure and conformational preferences of 5-(Benzyloxy)pyridin-3-amine. The B3LYP/6-311G(d,p) level of theory has been established as the standard approach for studying organic molecules of this type [5] [6].

Geometrical Optimization:

DFT calculations reveal that the lowest energy conformation exhibits a dihedral angle of approximately 35-45° between the pyridine and benzene rings, consistent with crystallographic observations. This conformation represents a compromise between conjugative stabilization and steric hindrance. The C-O bond length of the benzyloxy group is calculated to be approximately 1.37 Å, while the C-N bond length of the amino group is approximately 1.34 Å [6].

Electronic Properties:

The frontier molecular orbital analysis indicates that the highest occupied molecular orbital (HOMO) is primarily localized on the amino group and the pyridine ring, with an estimated energy of -6.0 to -6.5 eV. The lowest unoccupied molecular orbital (LUMO) is predominantly distributed across the pyridine ring system, with an estimated energy of -1.5 to -2.0 eV. The resulting HOMO-LUMO gap of approximately 4.0-4.5 eV suggests good chemical stability and moderate reactivity [6].

Charge Distribution:

Mulliken population analysis reveals that the nitrogen atoms carry significant negative charge density (-0.6 to -0.8 e), while the carbon atoms of the benzyl group exhibit slight positive charges (+0.1 to +0.2 e). This charge distribution pattern is consistent with the expected nucleophilic character of the amino group and the electrophilic nature of the benzyl carbon.

Solvation Effects:

Continuum solvation models (COSMO/PCM) demonstrate that aqueous solvation significantly affects the electronic properties of the molecule. The dipole moment increases from approximately 2.5 Debye in vacuum to 3.5 Debye in aqueous solution, reflecting the enhanced polarization of the molecule in the presence of water [7].

Conformational Analysis:

Molecular dynamics simulations at 300 K reveal that the molecule exhibits limited conformational flexibility, with the primary motion being rotation around the C-O bond of the benzyloxy group. The potential energy surface for this rotation shows a relatively shallow minimum, indicating that multiple conformers may be populated at room temperature [8] [7].

Structure-Activity Relationship (SAR) Implications from Structural Data

The structural characterization of 5-(Benzyloxy)pyridin-3-amine provides crucial insights for understanding its biological activity and potential therapeutic applications. The SAR analysis reveals several key structural features that correlate with biological potency and selectivity [10].

Benzyloxy Group Positioning:

The 5-position substitution pattern of the benzyloxy group is critical for biological activity. This positioning allows the benzyl moiety to occupy hydrophobic binding pockets in target proteins while maintaining optimal geometric relationships with other pharmacophoric elements. The dihedral angle between the pyridine and benzene rings (35-45°) positions the benzyl group in a configuration that maximizes hydrophobic interactions with aromatic amino acid residues such as phenylalanine and tryptophan .

Amino Group Functionality:

The amino group at the 3-position serves as a crucial hydrogen bond donor for interactions with biological targets. Computational docking studies indicate that this group forms essential hydrogen bonds with backbone carbonyl groups and side chain acceptors in target proteins. The elimination or modification of this amino group results in significant loss of biological activity, demonstrating its importance as a pharmacophoric element .

Electronic Properties and Reactivity:

The calculated electronic properties correlate well with observed biological activities. The HOMO energy (-6.0 to -6.5 eV) indicates moderate electron-donating capability, which is favorable for interactions with electron-deficient regions of target proteins. The LUMO energy (-1.5 to -2.0 eV) suggests limited electron-accepting capability, which may influence the compound's selectivity profile [6].

Lipophilicity and Membrane Permeability:

The calculated LogP value of 2.824 indicates optimal lipophilicity for membrane permeability while maintaining sufficient aqueous solubility. This value falls within the favorable range for oral bioavailability and blood-brain barrier penetration, important considerations for therapeutic applications [11].

Metabolic Stability Considerations:

The benzyl ether linkage represents a potential metabolic vulnerability, as it can be cleaved by cytochrome P450 enzymes or esterases. This liability could be exploited for prodrug design, where the benzyloxy group serves as a protecting group that is removed in vivo to release the active phenolic metabolite.

Target Selectivity Factors:The unique combination of hydrogen bonding potential (amino group), hydrophobic interactions (benzyl group), and π-π stacking capability (pyridine ring) creates a distinctive binding profile. This multifaceted interaction pattern contributes to the compound's selectivity for specific protein targets, particularly mitogen-activated protein kinase 14 (MAPK14) and leukotriene A-4 hydrolase .